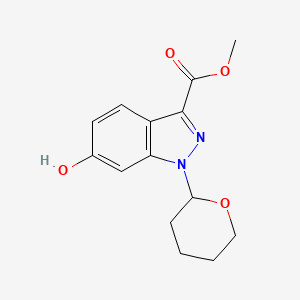

Methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

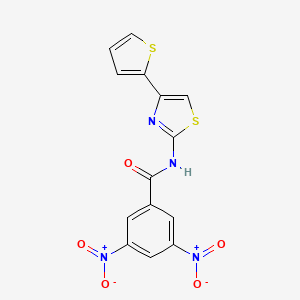

“Methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate” is a chemical compound with the CAS Number: 2375268-88-3 . It has a molecular weight of 276.29 . The IUPAC name for this compound is methyl 6-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylate .

Synthesis Analysis

The synthesis of indazoles, the core structure of this compound, can be achieved through various methods. One such method involves 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another approach involves Cu (OAc) 2 -catalyzed reactions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O4/c1-19-14(18)13-10-6-5-9(17)8-11(10)16(15-13)12-4-2-3-7-20-12/h5-6,8,12,17H,2-4,7H2,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and color are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

Activated Carboxylates and Macrolide Synthesis : Oxazoles, related to the chemical structure , serve as precursors for activated carboxylic acids. They have been utilized in the synthesis of macrolides, including recifeiolide and curvularin, showcasing their potential in complex organic synthesis processes (Wasserman et al., 1981).

Energetic Materials Development : Compounds based on oxadiazole rings have been explored for their potential as insensitive energetic materials. These compounds demonstrate moderate thermal stabilities and insensitivity towards impact and friction, highlighting their utility in materials science (Yu et al., 2017).

Biophysical Studies of Novel Compounds : Triazole-coumarin and quinoline compounds, which share a similar synthetic complexity with the target compound, have been synthesized and studied for their interactions with proteins. These studies provide insights into the potential biomedical applications of such molecules (Paul et al., 2019).

Oxidative Cyclization-Alkoxycarbonylation : Palladium-catalyzed reactions involving oxazoles and related structures have been employed to synthesize heterocyclic derivatives. This approach highlights the versatility of these compounds in synthesizing diverse chemical entities (Bacchi et al., 2005).

Biological and Pharmaceutical Applications

Tubulin Polymerization Inhibitors : Indenopyrazoles, similar in structural complexity to the compound of interest, have been identified as potent inhibitors of tubulin polymerization. This discovery opens avenues for cancer therapy research, highlighting the compound's potential in medicinal chemistry (Minegishi et al., 2015).

β-Amino Acids Derivatives Synthesis : The synthesis of cyclic and bicyclic β-amino acids derivatives from related oxazine compounds demonstrates the utility of such structures in developing novel amino acids, which could have applications in drug development and biochemistry (Tishkov et al., 2002).

ACE Inhibitors from Indanone Derivatives : Research into indanone derivatives for their ACE inhibitory activity showcases the potential of structurally related compounds in addressing cardiovascular diseases. This area of study provides insights into the design of new therapeutic agents (Vulupala et al., 2018).

Photoreactive and Sensing Applications

- Photoremovable Protecting Groups : Research into coumarin fused oxazoles for their application as photoremovable protecting groups showcases the compound's potential in controlled release mechanisms and photochemistry (Soares et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-19-14(18)13-10-6-5-9(17)8-11(10)16(15-13)12-4-2-3-7-20-12/h5-6,8,12,17H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVHFVPPJZLTLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C2=C1C=CC(=C2)O)C3CCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2538699.png)

![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538700.png)

![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2538707.png)

![tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2538711.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide](/img/structure/B2538712.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2538713.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B2538715.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine](/img/structure/B2538718.png)